Product packaging for Diethyl (diphenylmethylene)malonate(Cat. No.:CAS No. 24824-36-0)

Diethyl (diphenylmethylene)malonate

Cat. No.: B3060336
CAS No.: 24824-36-0
M. Wt: 324.4 g/mol
InChI Key: SCJORYSROIFVSH-UHFFFAOYSA-N
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Description

Diethyl (diphenylmethylene)malonate is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B3060336 Diethyl (diphenylmethylene)malonate CAS No. 24824-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-benzhydrylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJORYSROIFVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947733
Record name Diethyl (diphenylmethylidene)propanedioate
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Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-36-0
Record name 1,3-Diethyl 2-(diphenylmethylene)propanedioate
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Record name Diethyl (diphenylmethylene)malonate
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Record name Diethyl (diphenylmethylidene)propanedioate
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Record name Diethyl (diphenylmethylene)malonate
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Synthetic Pathways and Methodological Advancements for Diethyl Diphenylmethylene Malonate

Precursor-Based Synthesis Strategies

The synthesis of diethyl (diphenylmethylene)malonate, a valuable compound in organic synthesis, can be achieved through various precursor-based strategies. These methods often involve the careful selection of starting materials and intermediates to construct the target molecule efficiently.

Utilization of Diethyl Acetamidomalonate as a Key Intermediate

Diethyl acetamidomalonate (DEAM) serves as a versatile and crucial intermediate in the synthesis of a wide range of organic molecules, including amino acids and heterocyclic compounds. orgsyn.orgontosight.ai Its structure, featuring a malonic ester backbone and an acetamido group, makes it an ideal starting point for various transformations. ontosight.ai The synthesis of DEAM itself typically begins with diethyl malonate, which is first nitrosated to form diethyl isonitrosomalonate. wikipedia.org This intermediate is then subjected to reductive acylation, often using zinc powder in acetic acid and acetic anhydride, to yield DEAM with high purity. orgsyn.orgwikipedia.org

The acetamido group in DEAM provides a protected form of an amino group, which is advantageous in multi-step syntheses. This protecting group can be removed later in the synthetic sequence to reveal the free amine. The malonic ester portion of DEAM allows for facile alkylation reactions at the central carbon atom, a key step in building molecular complexity. wikipedia.org

Introduction of Diphenylmethyl/Diphenylmethylene Moieties

The introduction of the diphenylmethyl or diphenylmethylene group onto the malonate backbone is a critical step in the synthesis of the target compound. One common approach involves the alkylation of a malonate derivative, such as diethyl malonate or diethyl acetamidomalonate, with a suitable diphenylmethyl-containing electrophile. However, the direct arylation of diethyl malonate with aryl halides can be challenging due to the relatively weak electrophilicity of aryl halides. wikipedia.org

To overcome this, alternative methods have been developed. For instance, a Claisen condensation between diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308) can be employed, followed by decarbonylation to yield diethyl phenylmalonate. wikipedia.org This indirect route provides an effective way to introduce a phenyl group. Further functionalization would be required to obtain the diphenylmethylene moiety.

Another strategy involves the Knoevenagel condensation, which is a powerful tool for forming carbon-carbon double bonds. ontosight.aiwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of benzophenone (B1666685) with diethyl malonate.

One-Pot and Multi-Step Synthesis Approaches

Both one-pot and multi-step synthesis approaches have been explored for the preparation of malonate derivatives. One-pot syntheses offer advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple reaction steps into a single procedure without isolating intermediates. rsc.orgresearchgate.net For example, a one-pot method for preparing diethyl phenyl ethyl malonate involves the initial synthesis of phenylmalonic acid, followed by in-situ esterification and subsequent alkylation. google.com While not directly for this compound, this illustrates the potential for streamlined one-pot procedures in this area of synthesis.

Multi-step syntheses, on the other hand, allow for the isolation and purification of intermediates, which can be crucial for ensuring the purity of the final product, especially in complex syntheses. The synthesis of diethyl acetamidomalonate is a classic example of a multi-step process that yields a high-purity product. orgsyn.org The choice between a one-pot or multi-step approach often depends on factors such as the desired scale of the reaction, the purity requirements of the final product, and the availability of starting materials and reagents.

Condensation Reactions in the Formation of this compound Analogs

Condensation reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds. In the synthesis of this compound and its analogs, the Knoevenagel condensation plays a pivotal role.

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (like diethyl malonate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgslideshare.net This reaction is a modification of the aldol (B89426) condensation and is particularly effective for creating α,β-unsaturated esters and ketones. wikipedia.orgnumberanalytics.com

In the synthesis of this compound, the Knoevenagel condensation would involve the reaction between benzophenone (a ketone) and diethyl malonate. ontosight.ai The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate ion. wikipedia.orgnumberanalytics.com This enolate then attacks the carbonyl carbon of the benzophenone, leading to an intermediate that subsequently eliminates a molecule of water to form the desired diphenylmethylene double bond. numberanalytics.com The use of a weak base is crucial to avoid the self-condensation of the carbonyl compound. wikipedia.org

The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine (B92270) is used as the solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. This modification often leads to decarboxylation following the condensation. wikipedia.orgorganic-chemistry.org

Catalyst Systems and Their Influence on Condensation Efficiency

Traditionally, weak organic bases like primary and secondary amines (e.g., piperidine, pyridine) have been employed. orientjchem.orgorganicreactions.org However, the quest for more environmentally friendly and reusable catalysts has led to the exploration of various heterogeneous systems. These include:

Metal Oxides and Nanoparticles: Catalysts like calcium ferrite (B1171679) nanoparticles have shown high efficiency, leading to excellent yields in shorter reaction times under greener conditions. orientjchem.org Other examples include Al2O3, and nanocomposites like Ag@TiO2. orientjchem.orgacs.org

Zeolites and Mesoporous Silica: These materials offer a high surface area and tunable acidic or basic sites, making them effective heterogeneous catalysts. mdpi.comrsc.org

Immobilized Biocatalysts: Proteins like gelatine and bovine serum albumin (BSA) have been successfully immobilized on polymeric supports and used as catalysts for the Knoevenagel condensation. amazonaws.comrsc.org These biocatalytic routes offer mild reaction conditions and high specificity. amazonaws.com

Ionic Liquids: These have been used as both solvents and catalysts, offering advantages in terms of recyclability. organic-chemistry.org

Mixed-Metal Phosphates: Porous magnesium aluminum phosphate (B84403) (MALPO) has demonstrated excellent catalytic performance due to its unique surface properties and hierarchical porosity. mdpi.com

The efficiency of these catalyst systems is influenced by factors such as the specific surface area, the nature and density of active sites (acidic or basic), and the reaction conditions (solvent, temperature). mdpi.comrsc.org The development of reusable and efficient heterogeneous catalysts is a key focus in modern organic synthesis to create more sustainable chemical processes. rsc.org

Solvent Effects and Reaction Condition Optimization

The synthesis of this compound and related malonic esters is significantly influenced by solvent choice and reaction conditions. In the synthesis of diethyl malonate itself, the use of aromatic hydrocarbon or dimethylformamide as a solvent is a key characteristic of one patented method. google.com For the Knoevenagel condensation, a reaction where this compound is a key intermediate, solvents such as tetrahydrofuran, chloroform, dichloromethane, toluene (B28343), heptane, ethyl acetate, n-butyl acetate, or hexane (B92381) may be employed. google.comontosight.ai In some instances, the reaction can even be conducted without a solvent. google.comgoogleapis.com

Temperature is another critical parameter. For instance, a method for preparing diethyl malonate specifies a reaction temperature between 70-145°C, with an optimal range of 85-125°C. google.com In the synthesis of methylene malonates, reaction temperatures can range from 20°C to 130°C, depending on the specific reagents used. google.comgoogleapis.com The addition of diethyl malonate to sodium ethoxide, a common step in its alkylation, is ideally performed at a controlled temperature of around 50°C to avoid the formation of unwanted precipitates. sciencemadness.org

The optimization of reaction conditions extends to catalyst selection and concentration. In a palladium-catalyzed reaction involving diethyl malonate, a systematic screening of ligands, solvents, palladium sources, and bases was conducted to improve both yield and enantioselectivity. researchgate.net The choice of base, such as potassium carbonate, and the reaction temperature were found to be crucial factors. researchgate.net Similarly, in the synthesis of ethoxy methylene diethyl malonate, the molar ratio of the acid catalyst to the alcohol alkali metal salt is a key parameter to control, with a preferred ratio of 1-2.5:1. google.com

Interactive Data Table: Solvent and Temperature Effects on Diethyl Malonate Synthesis

SolventTemperature (°C)Catalyst/ReagentObservationsReference
Aromatic Hydrocarbon/Dimethylformamide70-145Cobalt complex, KI/NaIHigh conversion and selectivity google.com
Tetrahydrofuran65Zinc chloride, ParaformaldehydeUsed in Knoevenagel reaction google.com
Toluene30[Pd(π-cinnamyl)Cl)]2, (R)-(-)-DTBM-SEGPHOS, K2CO364% yield, 69% ee researchgate.net
Ethanol50Sodium ethoxideSlow addition prevents precipitation sciencemadness.org
None150-300Heat transfer agentVapor phase synthesis of methylene malonate googleapis.com

Stereoselective Synthesis of Malonate Derivatives

The development of methods for the stereoselective synthesis of malonate derivatives is a significant area of research, enabling the creation of chiral molecules with specific three-dimensional arrangements.

Enantioselective Catalytic α-Alkylation Approaches

Enantioselective catalytic α-alkylation is a powerful strategy for constructing quaternary carbon centers from malonates. One notable approach involves the phase-transfer catalytic (PTC) alkylation of diphenylmethyl tert-butyl α-alkylmalonates. nih.gov Using a specific chiral PTC catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide, this method yields α,α-dialkylmalonates with high chemical (up to 99%) and optical (up to 97% ee) yields. nih.gov The reaction is typically carried out in a biphasic system of aqueous potassium hydroxide (B78521) and toluene at 0°C. nih.gov This methodology has also been successfully applied to the direct double α-alkylations of diphenylmethyl tert-butyl malonate without a loss of enantioselectivity. nih.gov

Another approach utilizes isothiourea catalysts for the enantioselective Michael addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters. nih.gov This method provides excellent levels of enantioselectivity (often >99:1 er) and good yields. nih.gov The reaction's success is attributed to the multifunctional nature of the p-nitrophenoxide leaving group, which also acts as a proton shuttle and a secondary nucleophile, facilitating catalytic turnover. nih.gov

Phase-Transfer Catalysis in Chiral Malonate Synthesis

Phase-transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants in different phases, often an aqueous and an organic phase. wikipedia.org In the context of chiral malonate synthesis, PTC is particularly valuable for performing enantioselective alkylations. nih.govrsc.org The catalyst, typically a quaternary ammonium (B1175870) salt, transports the anionic nucleophile (the malonate enolate) from the aqueous phase to the organic phase where it reacts with the alkylating agent. wikipedia.orgcrdeepjournal.org

A key advantage of PTC is the ability to achieve high enantioselectivity by employing chiral, non-racemic phase-transfer catalysts. nih.govrsc.org For instance, the asymmetric α-alkylation of 2-methylbenzyl tert-butyl α-methylmalonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst affords α,α-dialkylmalonates in high chemical and optical yields. rsc.orgelsevierpure.com The reaction conditions, such as the use of 50% aqueous potassium hydroxide and toluene as the solvent at 0°C, are crucial for the success of this transformation. nih.gov

Diastereoselective and Chemo-selective Synthesis Strategies

While the focus has been on enantioselective synthesis, diastereoselective and chemo-selective strategies are also important in the synthesis of complex malonate derivatives. For example, in the synthesis of geminal diazido derivatives from diethyl malonate, the initial iodination occurs specifically at the carbon atom between the two ester groups. alfa-chemistry.com Subsequent reaction with a base can lead to the selective cleavage of an ethyl ester group and the formation of a carboxylate salt. alfa-chemistry.com

The reaction of β-nitrostyrene with diethyl malonate in the presence of bispidines as organocatalysts demonstrates interesting selectivity. mdpi.com The choice of solvent was found to be critical, with toluene providing the best results. mdpi.com Furthermore, the molar ratio of the reactants significantly influenced the reaction rate. mdpi.com

Interactive Data Table: Chiral Catalysts in Malonate Synthesis

CatalystReaction TypeSubstrateProductEnantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
(S,S)-3,4,5-trifluorophenyl-NAS bromidePhase-Transfer Catalytic AlkylationDiphenylmethyl tert-butyl α-alkylmalonatesα,α-dialkylmalonatesup to 97% ee nih.gov
(S,S)-3,4,5-trifluorophenyl-NAS bromidePhase-Transfer Catalytic Alkylation2-methylbenzyl tert-butyl α-methylmalonatesα,α-dialkylmalonatesup to 91% ee rsc.orgelsevierpure.com
(2R,3S)-HyperBTM (isothiourea)Michael AdditionMalonates and α,β-unsaturated p-nitrophenyl estersMichael adducts>99:1 er nih.gov

Alternative and Emerging Synthetic Routes

Beyond traditional methods, research continues to explore novel and more efficient synthetic pathways to this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds. Palladium-catalyzed reactions have been effectively used in the asymmetric alkylation of malonates. researchgate.net A study on the palladium-catalyzed asymmetrization of allenes with diethyl malonate demonstrated that the choice of ligand, such as (R)-(-)-DTBM-SEGPHOS, and reaction conditions are critical for achieving high enantioselectivity. researchgate.net

Copper-catalyzed reactions have also emerged as a mild and general method for the arylation of diethyl malonate. wikipedia.org This is particularly significant because aryl halides are typically poor electrophiles for alkylating diethyl malonate under standard conditions. wikipedia.org The use of copper(I) iodide has been shown to overcome this limitation. wikipedia.org Furthermore, ruthenium(II) and rhodium(III) have been employed to catalyze reactions of diazo compounds, including dimethyl diazomalonate, with N,N-dialkylnitrosoamines, leading to the synthesis of complex nitrogen-containing heterocycles. rsc.org

Radical-Mediated Synthetic Pathways

The synthesis of this compound through radical-mediated pathways is not a commonly documented method in chemical literature. However, the principles of free-radical chemistry allow for the postulation of potential synthetic routes. The radical-induced alkylation of active methylene compounds, such as diethyl malonate, is a known transformation. pearson.com These reactions typically involve the addition of a malonyl radical to an olefin.

A hypothetical radical-based synthesis could proceed via two primary conceptual pathways:

Addition of a Malonyl Radical to 1,1-Diphenylethylene (B42955): In this approach, a radical initiator would abstract a hydrogen atom from the central carbon of diethyl malonate, generating a diethyl malonyl radical. This electrophilic radical could then, in principle, add across the double bond of 1,1-diphenylethylene. The resulting radical intermediate would then need to be stabilized by abstracting a hydrogen atom from another molecule (e.g., the solvent or another molecule of diethyl malonate) to yield the saturated adduct, which is not the target compound. To form the desired α,β-unsaturated product, a subsequent elimination or oxidation step would be required, which complicates this pathway and may not be favored.

Reaction of a Diphenylmethyl Radical with a Malonate Derivative: An alternative theoretical pathway could involve the generation of a diphenylmethyl radical. This radical could potentially react with a derivative of diethyl malonate, such as diethyl methylenemalonate. The addition of the diphenylmethyl radical to the double bond of diethyl methylenemalonate would form an intermediate that, upon stabilization, could lead to the target structure.

While these pathways are theoretically plausible based on established principles of radical reactions, specific examples detailing the synthesis of this compound using these methods are not prominent in surveyed chemical literature. The efficiency of such radical reactions would be influenced by factors like the stability of the radical intermediates and potential side reactions.

Organocatalytic Approaches to Malonate Functionalization

The primary and most effective organocatalytic route for synthesizing this compound is the Knoevenagel condensation. wikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound, in this case, the ketone benzophenone, with an active methylene compound like diethyl malonate. organicreactions.org The reaction is typically catalyzed by a weak organic base, which functions as the organocatalyst. wikipedia.org

The general mechanism proceeds through several key steps. First, the organocatalyst, often a secondary amine such as piperidine, deprotonates the diethyl malonate at the α-carbon to form a stabilized enolate ion. chegg.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy malonate adduct. The final step is a dehydration (elimination of a water molecule) to yield the α,β-unsaturated product, this compound. This elimination is often the driving force for the reaction, especially when conducted at elevated temperatures or with azeotropic removal of water. thermofisher.com

While aldehydes are generally more reactive than ketones in Knoevenagel condensations, the reaction with ketones like benzophenone can be successfully carried out, often requiring more forcing conditions. thermofisher.com A variety of organocatalytic systems have been developed to facilitate this transformation. Traditional methods often employ piperidine, sometimes with the addition of a carboxylic acid like acetic acid, in a solvent such as benzene (B151609) or toluene with heating. researchgate.netorgsyn.orgorgsyn.org More advanced methodologies may utilize Lewis acids in conjunction with amines, such as the titanium tetrachloride (TiCl₄)-pyridine system, which can promote the condensation even with less reactive ketones. nih.govrsc.org

The selection of the catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the condensation. Below is a table summarizing representative catalytic systems and conditions used for Knoevenagel condensations, which are applicable to the synthesis of this compound from benzophenone and diethyl malonate.

Interactive Data Table: Organocatalytic Systems for Knoevenagel Condensation

Catalyst SystemReactantsSolventTemperatureKey Findings & Notes
Piperidine / Acetic AcidBenzophenone, Diethyl MalonateToluene or BenzeneRefluxA classic method. The addition of acetic acid can buffer the basicity of piperidine. Azeotropic removal of water drives the reaction to completion. researchgate.netorgsyn.orgorgsyn.org
TiCl₄ / PyridineBenzophenone, Diethyl MalonateDichloromethaneRoom Temp. to RefluxA powerful system for condensing less reactive ketones. TiCl₄ acts as a Lewis acid to activate the carbonyl group, while pyridine acts as a base. nih.govrsc.org
Immobilized GelatineAldehydes, Diethyl MalonateDMSORoom Temp.Demonstrates the use of biocatalysts. Gelatine, a protein, contains basic amino acid residues (e.g., lysine) that catalyze the reaction under mild conditions. While shown for aldehydes, the principle extends to ketones. amazonaws.com
Immobilized Bovine Serum Albumin (BSA)Aldehydes, Diethyl MalonateDMSORoom Temp.Similar to gelatine, BSA serves as a natural, protein-based catalyst. The reaction is efficient for various aldehydes, and the catalyst is recyclable. researchgate.netrsc.org
[Bmim]OH (Ionic Liquid)Aromatic Aldehydes, Diethyl MalonateSolvent-freeRoom Temp. to 80°CIonic liquids can act as both the catalyst and the reaction medium. This approach offers a "green" alternative with high yields and catalyst reusability. researchgate.net

Reaction Mechanisms and Mechanistic Studies of Diethyl Diphenylmethylene Malonate and Its Derivatives

Nucleophilic Additions and Enolate Chemistry

The chemistry of diethyl (diphenylmethylene)malonate is dominated by nucleophilic additions and the reactivity of its corresponding enolate. The presence of the two ester groups significantly increases the acidity of the α-hydrogen atoms, enabling easy deprotonation to form a resonance-stabilized enolate ion. fiveable.mewikipedia.org This enolate is a soft nucleophile, making it an ideal candidate for conjugate addition reactions.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. name-reaction.combyjus.com Diethyl malonate and its derivatives are classic Michael donors due to their ability to form stable enolates. libretexts.org The reaction is typically catalyzed by a base, which deprotonates the malonate to generate the nucleophilic enolate. This enolate then adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor), such as an enone or nitroalkene. byjus.comlibretexts.org

The general mechanism proceeds as follows:

Enolate Formation: A base removes the acidic proton from the α-carbon of the malonate derivative, creating a resonance-stabilized enolate. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor, forming a new carbon-carbon bond and generating a new enolate intermediate. libretexts.org

Protonation: The resulting enolate is protonated by a proton source (often from the workup step or the solvent) to yield the final 1,5-dicarbonyl adduct. byjus.com

This reaction is highly versatile and can be used with a wide array of Michael acceptors, including unsaturated aldehydes, esters, nitriles, and nitro compounds. libretexts.org

Table 1: Examples of Michael Acceptors in Reactions with Malonate Derivatives

Michael Acceptor ClassSpecific ExampleResulting Product Type
α,β-Unsaturated Ketones3-Buten-2-one1,5-Dicarbonyl Compound
α,β-Unsaturated EstersEthyl AcrylateSubstituted Glutarate Ester
Nitroalkenesβ-Nitrostyreneγ-Nitro Ester
α,β-Unsaturated NitrilesAcrylonitrileSubstituted Glutaronitrile

The formation of the carbanion (enolate) from diethyl malonate is a critical step that dictates its reactivity. The acidity of the α-protons (pKa ≈ 14 in water) is significantly higher than that of simple ketones, a direct consequence of the dual electron-withdrawing nature of the two adjacent ester groups. wikipedia.org Upon deprotonation by a suitable base (e.g., sodium ethoxide), a highly stabilized carbanion is formed. wikipedia.orgmasterorganicchemistry.com

The stability of this carbanion is attributed to resonance, where the negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. wikipedia.org This delocalization reduces the nucleophilicity of the carbanion compared to less-stabilized enolates, making it a "soft" nucleophile. This inherent softness favors conjugate addition (Michael reaction) over direct addition to the carbonyl carbon of α,β-unsaturated systems. libretexts.org The choice of base is important; to prevent transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate). wikipedia.org

Achieving stereocontrol in Michael additions is a significant area of research. Asymmetric induction can be accomplished by using chiral catalysts that create a chiral environment around the reactants, influencing the facial selectivity of the nucleophilic attack. mdpi.com

Several strategies have proven effective:

Chiral Metal Complexes: Complexes of metals like Nickel(II) with chiral ligands can catalyze highly enantioselective Michael additions. For instance, a chiral bis(cyclohexyldiamine)-based Ni(II) complex has been used for the addition of malonates to β-nitrostyrenes. mdpi.com

Organocatalysis: Chiral organic molecules can act as catalysts. Bifunctional catalysts, such as thioureas bearing a tertiary amine group, have been particularly successful. mdpi.com These catalysts operate through a dual activation mechanism: the basic amine deprotonates the malonate, while the thiourea (B124793) moiety activates the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. mdpi.com Chiral primary amines, like 1,2-diphenylethanediamine (DPEN), have also been shown to effectively catalyze the enantioselective addition of malonates to α,β-unsaturated ketones, yielding products with high enantiomeric excess. nih.govrsc.org

Table 2: Catalysts for Asymmetric Michael Addition of Malonates

Catalyst TypeExample CatalystMechanism of ActionTypical Enantiomeric Excess (ee)
Chiral Metal ComplexShibasaki's Ga-Na-BINOL complexLewis acid and Brønsted base sites orient reactants. nih.govresearchgate.netUp to 99% researchgate.net
Bifunctional OrganocatalystTakemoto Thiourea CatalystAmine deprotonates malonate; thiourea activates acceptor via H-bonding. mdpi.comUp to 94% mdpi.com
Chiral Primary Amine(R,R)-1,2-Diphenylethanediamine (DPEN)Forms a chiral iminium ion with the enone acceptor. nih.gov65% to >99% rsc.org

Cyclization and Rearrangement Mechanisms

Beyond simple additions, the enolates of malonate derivatives are crucial intermediates in powerful cyclization reactions, enabling the synthesis of complex cyclic structures from acyclic precursors.

The Bingel reaction is a key method for the functionalization of fullerenes, involving a cyclopropanation process. wikipedia.org Discovered by C. Bingel in 1993, the reaction typically uses a bromo-derivative of diethyl malonate in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride. wikipedia.orgenglishgratis.com

The mechanism involves two main steps:

Nucleophilic Addition: The base abstracts the acidic proton from the bromomalonate to generate a carbanion. This carbanion then performs a nucleophilic addition to one of the electron-deficient double bonds on the fullerene cage, preferentially at the junction of two hexagons (a mdpi.commdpi.com bond). wikipedia.orgscispace.com

Intramolecular Substitution: This addition creates a new anionic center on the fullerene core. This center then displaces the bromide ion via an intramolecular nucleophilic substitution (SN2-type), closing a three-membered ring on the fullerene surface. scispace.comchem-station.com

This reaction is significant because it allows for the attachment of various functional groups to the fullerene sphere, thereby modifying its physical and chemical properties, such as solubility and electrochemical behavior. wikipedia.orgenglishgratis.com

The principles of malonic ester synthesis can be extended to intramolecular reactions to form cyclic compounds. When a malonate derivative is treated with a dihalide, a double alkylation can occur, leading to the formation of a carbocyclic ring. wikipedia.org This specific application is known as the Perkin alicyclic synthesis. wikipedia.org

The process generally follows these steps:

First Alkylation: The malonate enolate is formed with a base and reacts with one of the electrophilic carbons of the dihaloalkane.

Second Deprotonation: A second equivalent of base removes the remaining acidic proton from the now mono-alkylated malonate.

Intramolecular Alkylation: The newly formed enolate attacks the second electrophilic carbon of the alkyl chain in an intramolecular SN2 reaction, closing the ring.

Hydrolysis and Decarboxylation: Subsequent acidic hydrolysis of the esters followed by heating results in decarboxylation, yielding a cycloalkylcarboxylic acid. wikipedia.org

Furthermore, malonate derivatives can participate in cyclocondensation reactions with 1,3-dinucleophiles, such as urea (B33335) or 2-aminopyridine, to form six-membered heterocyclic rings like barbituric acids and pyridopyrimidines, respectively. nih.govresearchgate.net These reactions often require elevated temperatures to proceed. nih.gov

Elucidation of Ring-Closing Mechanisms

Ring-closing metathesis (RCM) is a significant reaction for derivatives of diethyl malonate, such as diethyl diallylmalonate. This reaction is often catalyzed by ruthenium-based catalysts, like the Grubbs 2nd generation catalyst. The process is reversible, but the equilibrium is driven toward the cyclic product by the removal of a volatile byproduct, typically ethylene (B1197577) gas. researchgate.netpsu.edu Mechanistic studies suggest that the reaction proceeds through a series of alternating [2+2] cycloadditions and cycloreversions involving a metal alkylidene and a metallacyclobutane species. psu.edu The specific catalyst used can influence the reaction rate and outcome, with some catalysts showing lower activity but being useful for detailed mechanistic investigations. psu.edu For instance, a kinetic study of the RCM of diethyl diallylmalonate with (Cy3P)2Cl2Ru=CH2 provided insight into the catalytic cycle. psu.edu

In addition to metathesis, other cyclization reactions involving malonate derivatives are known. For example, 2-substituted malonic acid derivatives can undergo cyclocondensation with 1,3-dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. nih.gov These reactions, often requiring elevated temperatures or basic catalysts, are fundamental in the synthesis of various "malonyl heterocycles". nih.gov A classic example is the synthesis of barbituric acids from malonates and urea. nih.gov The reactivity of the malonate derivative is key; highly electrophilic derivatives like carbon suboxide can react at very low temperatures. nih.gov

The Nazarov cyclization, an electrocyclization of divinyl ketones, represents another pathway for forming cyclic structures. mdpi.com While not directly involving this compound, the principles of 4π conrotatory cyclization promoted by acids are relevant to understanding the broader reactivity of related dicarbonyl compounds. mdpi.com

Mechanistic Investigations of Anionic Polymerization in Related Malonates

The anionic polymerization of methylidene malonates, such as diethyl methylidene malonate (DEMM), can be initiated by a variety of weak nucleophiles. umass.edu This includes carboxylate salts, hydroxides, and phenol (B47542) salts. rsc.org The initiation process involves the attack of the nucleophile on the electron-deficient carbon-carbon double bond of the methylidene malonate, which is activated by the two adjacent ester groups. uvebtech.comnih.gov This attack forms a carbanionic active center that can then propagate the polymerization. nih.gov

Water itself can act as an initiator, particularly at a pH of 4 or greater, due to the presence of hydroxide (B78521) ions. nih.govresearchgate.net The initiation by carboxylate groups has been verified, and one proposed mechanism suggests the formation of a covalent bond between the carboxyl group and the DEMM monomer. nih.gov The choice of initiator can significantly impact the conversion rate, with carboxylates demonstrating high efficiency. nih.gov Even tertiary amines can initiate the polymerization of methylidene malonates at room temperature, leading to high molecular weight polymers. rsc.org The initiation can also be achieved from surfaces containing nucleophilic groups, such as poly(ethylene-co-acrylic acid) treated with a base to form carboxylate salts. rsc.orgrsc.org

It is important to note that the presence of electrophiles can lead to a competing Michael addition reaction, which produces a small molecule species and prevents the monomer from participating in polymerization. rsc.org

Following initiation, the anionic polymerization of methylidene malonates proceeds via the sequential addition of monomer units to the carbanionic active center at the end of the growing polymer chain. scribd.comcutm.ac.in The propagation reaction is generally rapid, especially at room temperature. uvebtech.com

A key characteristic of the anionic polymerization of methylidene malonates, when conducted under carefully controlled conditions with pure reagents, is the absence of a spontaneous termination step. du.edu.egsemanticscholar.org This leads to the formation of "living polymers," where the anionic chain ends remain active even after all the monomer has been consumed. du.edu.egdspaces.org Polymerization can resume upon the addition of more monomer. dspaces.org

Termination is typically achieved by the deliberate addition of a terminating agent. du.edu.eg Strong acids can terminate the reaction by protonating the carbanionic chain end. nih.gov Other substances that can act as terminating agents include water, methanol, oxygen, and carbon dioxide. du.edu.eg In the context of surface-initiated polymerization, carboxylic acids can act as chain transfer agents. rsc.org Chain transfer to a solvent molecule is also a possible termination pathway if the solvent can donate a proton. cutm.ac.in

The kinetics of the anionic polymerization of methylidene malonates are influenced by several factors, including the initiator, solvent, and temperature. dspaces.org In ideal "living" anionic polymerization systems where initiation is much faster than propagation and there is no termination, the rate of polymerization is first order with respect to both the monomer and initiator concentrations. dspaces.org

For diethyl methylidene malonate (DEMM), the polymerization rate can be controlled by the choice of initiator and reaction conditions. For instance, when initiated by hydroxide ions in water, the polymerization and the final molecular weight of the resulting poly(diethyl methylidene malonate) (pDEMM) are pH-dependent. nih.govresearchgate.net Higher pH values generally lead to higher molecular weights. researchgate.net

The polymerization can be conducted under ambient conditions, including in the presence of air and water, which is a significant advantage for practical applications. umass.edursc.org However, the solvent can influence the nucleophilicity of both the initiator and the growing chain end, thereby affecting the rates of initiation and propagation. rsc.org For example, polar solvents can affect the nature of the ion pair at the active chain end, which in turn influences the reaction kinetics. semanticscholar.org

In surface-initiated polymerization, the rate of reaction can be influenced by the transport of the monomer to the initiating sites on the substrate. umass.edursc.org Studies have shown that the transport of DEMM on a polymer substrate is mediated by the polymerization reaction itself. umass.edu The concentration of initiator groups on the surface also affects the rate of polymerization. umass.edursc.org

Interactive Table: Factors Influencing Anionic Polymerization of Methylidene Malonates

Factor Influence on Polymerization
Initiator Type and concentration affect initiation rate and polymer molecular weight. Carboxylates are highly effective. nih.gov
pH (in aqueous systems) Controls the concentration of hydroxide initiators, influencing both polymerization rate and final molecular weight. nih.govresearchgate.net
Solvent Affects the nucleophilicity of the initiator and the growing chain end, thereby influencing reaction kinetics. rsc.org
Temperature Can affect the rates of initiation, propagation, and potential side reactions. google.com
Monomer Transport (surface polymerization) The rate can be limited by the diffusion of the monomer to the active sites on the substrate surface. umass.edursc.org
Presence of Electrophiles Can lead to Michael addition, a competing reaction that terminates the polymer chain. rsc.org

| Presence of Protic Species | Can act as chain transfer or terminating agents. rsc.orgcutm.ac.in |

Radical Reactivity and Oxidation Pathways

Malonyl radicals can be generated from malonic esters through various methods. One common approach is the oxidation of the malonate, for instance, using manganese(III) acetate. acs.org This method has been employed in the synthesis of substituted dihydronaphthalenes through the reaction of malonyl radicals with alkynes. acs.org Another strategy involves a metal-free protocol using TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide) to promote the oxidative coupling of malonic esters with styrenes, which proceeds via the generation of malonyl radicals. researchgate.net Peroxidase enzymes can also facilitate the one-electron oxidation of compounds like malondialdehyde and acetylacetone (B45752) to form free radical metabolites. nih.gov

The behavior of malonyl radicals is characterized by their reactivity towards carbon-carbon double and triple bonds. For example, they readily add to styrenes to form a benzylic radical intermediate. researchgate.net This radical can then undergo further reactions, such as reacting with a peroxide radical followed by a rearrangement to yield a γ-keto diester. researchgate.net

Oxidative Transformations of this compound Derivatives

The study of the oxidative transformations of this compound and its derivatives is an area of interest in organic synthesis, given the molecule's unique structure featuring a reactive exocyclic double bond and an active methylene (B1212753) group. While specific research on the oxidative reactions of this compound itself is limited in publicly available literature, the reactivity of its core functional groups—the malonate ester and the diphenylmethylene moiety—can be inferred from studies on related compounds. The oxidative behavior of this class of compounds can be categorized into reactions involving the carbon-carbon double bond and those targeting the malonate portion of the molecule.

The primary oxidative transformations anticipated for this compound derivatives involve the cleavage of the diphenylmethylene C=C double bond, potentially leading to the formation of benzophenone (B1666685) and derivatives of malonic acid. Additionally, under certain conditions, the malonate moiety itself can undergo oxidation.

Oxidative Cleavage of the Diphenylmethylene Group

The diphenylmethylene group, an analogue of 1,1-diphenylethylene (B42955), is susceptible to oxidative cleavage by strong oxidizing agents. This reaction is expected to break the carbon-carbon double bond, yielding benzophenone and a corresponding oxidized malonate fragment.

A patented process describes the oxidation of 1,1-diphenylethylene to benzophenone using an antimonate (B1203111) catalyst in the presence of molecular oxygen at high temperatures (375–475 °C). google.com This suggests that a similar transformation could be applied to this compound, which would theoretically produce benzophenone and diethyl 2-oxomalonate.

Ozonolysis is another powerful method for cleaving carbon-carbon double bonds. nih.govresearchgate.netrsc.orgnih.gov The reaction of this compound with ozone would likely form an unstable primary ozonide, which would then rearrange and cleave to yield benzophenone and a Criegee intermediate derived from the malonate portion. Subsequent work-up conditions would determine the final product from the malonate fragment.

Oxidation of the Malonate Moiety

While the diphenylmethylene group is a primary site for oxidation, the malonate portion of the molecule can also be targeted under specific conditions. Research on the oxidation of diethyl malonate (DEM) provides insights into the potential transformations of this part of the molecule.

A study by Katre and Pandey investigated the oxidation of diethyl malonate using ditertiary butyl chromate (B82759) (TBC) as an oxidant in various solvents and under different reaction conditions. The research revealed that the oxidation of DEM can lead to a variety of degraded and undegraded products. The primary oxidation products identified include acetic acid, oxalic acid, formic acid, glycolic acid, glyoxal, and propanedioic acid.

The following tables summarize the reaction conditions and the resulting products from the oxidation of diethyl malonate with ditertiary butyl chromate.

Table 1: Reaction Conditions for the Oxidation of Diethyl Malonate (DEM) with Ditertiary Butyl Chromate (TBC)

Product CodeSolventSubstrateOxidantMolar Ratio (S:O)Reaction Condition
D-1TetrahydrofuranDEMTBC1:1Heating
D-2DioxaneDEMTBC1:2Microwave
D-3TetrahydrofuranDEMTBC2:1Heating
D-4DioxaneDEMTBC1:1Microwave

Table 2: Products from the Oxidation of Diethyl Malonate (DEM)

Product CodeColorSolubility in WaterEmpirical FormulaFormulation
D-1BrownSolubleC₂H₄O₄Mixture of oxalic acid and other degraded products
D-2BrownSolubleC₂H₂O₄Mixture of glyoxal, oxalic acid, and other products
D-3BrownSolubleC₃H₄O₄Propanedioic acid and other degraded products
D-4BrownSolubleC₂H₄O₄Mixture of acetic acid, formic acid, and other products

Data sourced from a study on the oxidation of diethyl malonate, not this compound.

The results indicate that the oxidation of the malonate ester can lead to decarboxylation and the formation of smaller carboxylic acids and aldehydes. The specific products formed and their distribution are dependent on the reaction conditions, including the solvent and the molar ratio of the substrate to the oxidant.

In the context of this compound, it is plausible that similar oxidative degradation of the malonate moiety could occur, especially if the reaction conditions are harsh or if the oxidizing agent is not selective for the C=C double bond.

Applications of Diethyl Diphenylmethylene Malonate in Complex Organic Synthesis and Materials Science

Building Block Utility in High-Value Molecule Synthesis

Diethyl (diphenylmethylene)malonate serves as a versatile precursor in organic synthesis, primarily leveraging the reactivity of its electron-deficient carbon-carbon double bond.

Synthesis of Substituted α,β-Unsaturated Esters

This section is not applicable. This compound is itself a substituted α,β-unsaturated ester. It is the product of a Knoevenagel condensation between benzophenone (B1666685) and diethyl malonate. Due to the absence of protons on the α-carbon, it does not serve as a starting material for the synthesis of other substituted α,β-unsaturated esters via typical malonic ester synthesis pathways.

Diversification and Derivatization Strategies for Malonate Scaffolds

The primary strategy for the diversification of the this compound scaffold is through Michael addition reactions. The carbon-carbon double bond is highly electrophilic, making it an excellent "Michael acceptor" for a wide range of nucleophiles ("Michael donors"). wikipedia.orgbyjus.com This 1,4-conjugate addition is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of complex molecules. spcmc.ac.in

Key aspects of this derivatization include:

Nucleophile Scope: A broad range of soft nucleophiles can be added to the scaffold. This includes stabilized carbanions (such as enolates from other malonates, β-ketoesters, and nitroalkanes), amines, thiols, and alkoxides. wikipedia.orgspcmc.ac.in

Formation of 1,5-Dicarbonyl Compounds: A significant application is the reaction with enolates, which generates a 1,5-dicarbonyl structure. askfilo.com This motif is a cornerstone in organic synthesis, serving as a precursor for cyclization reactions to form new ring systems.

The general mechanism for the Michael addition is a three-step process:

Enolate Formation: A base removes an acidic proton from the Michael donor to form a resonance-stabilized enolate. askfilo.com

Nucleophilic Attack: The enolate attacks the β-carbon of the this compound. askfilo.com

Protonation: The resulting intermediate is protonated to yield the final addition product. askfilo.com

Interactive Table: Examples of Michael Donors for Derivatization
Michael Donor ClassSpecific ExampleResulting Structure Type
Malonic EstersDiethyl MalonatePoly-substituted ester
β-KetoestersEthyl Acetoacetateγ-Ketoester derivative
NitroalkanesNitromethaneγ-Nitroester derivative
OrganocupratesLithium DimethylcuprateAlkylated malonate derivative
AminesPiperidineβ-Amino ester derivative
ThiolsThiophenolβ-Thioether derivative

Preparation of Heterocyclic Compounds

While the parent compound, diethyl malonate, is a widely used building block for synthesizing heterocycles like barbiturates and pyridopyrimidines through condensation reactions with dinucleophiles like urea (B33335) or 2-aminopyridine, the direct application of this compound is less common. askfilo.comnih.gov

However, its derivatives, formed via the Michael addition described previously, are valuable intermediates for synthesizing heterocyclic systems. For instance, a 1,5-dicarbonyl adduct formed from a Michael reaction can undergo a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring, a sequence known as the Robinson annulation. wikipedia.org This powerful tandem reaction allows for the construction of complex cyclic and polycyclic frameworks.

Contributions to Materials Science and Polymer Chemistry

Scientific literature does not support a significant role for This compound in polymer chemistry. The steric hindrance caused by the two phenyl groups on the double bond makes it unsuitable for polymerization. The applications described in the following subsections are well-documented for the related, but distinct, monomer Diethyl Methylene (B1212753) Malonate (DEMM) .

Role in the Design and Synthesis of Advanced Polymeric Materials

This application is characteristic of Diethyl Methylene Malonate (DEMM) , not this compound.

DEMM is a highly reactive monomer that readily undergoes anionic polymerization at room temperature, initiated by weak nucleophiles like water, alcohols, or amines. nih.govresearchgate.net This high reactivity allows for the synthesis of poly(diethyl methylene malonate), a polymer used in high-performance coatings and adhesives. nih.gov DEMM can also be copolymerized with other monomers, such as ethylene (B1197577), via free-radical polymerization to create novel copolymers with tailored properties for applications in packaging and adhesives. umass.edu

Research Findings on DEMM Polymerization:

Anionic Polymerization: Can be initiated by various functional groups, including carboxylates, boronic acids, and phenols, under ambient conditions. The molecular weight of the resulting polymer can be controlled by adjusting the pH when initiated by water. nih.gov

Free-Radical Polymerization: DEMM has been successfully copolymerized with ethylene at various temperatures and pressures to produce polymers with molecular weights in the range of 15-46 kg/mol . umass.edu

Surface Functionalization and Grafting via Malonate-Based Polymerization

This application also pertains to Diethyl Methylene Malonate (DEMM) .

The high reactivity of DEMM makes it an ideal candidate for grafting polymers from surfaces to modify their properties. This process involves a "grafting-from" approach, where initiator sites on a substrate surface trigger the polymerization of DEMM, leading to polymer chains covalently bonded to the surface. rsc.org This technique can be used to improve adhesion, wear resistance, and other interfacial properties of commodity polymers. rsc.orgschiffmanlab.org

For example, researchers have demonstrated the grafting of poly(DEMM) from poly(ethylene-co-acrylic acid) (pEAA) substrates. The carboxylic acid or carboxylate salt groups within the pEAA backbone act as nucleophilic initiators for the anionic polymerization of DEMM, creating a chemically grafted coating. rsc.org

Interactive Table: Comparison of Malonate Monomers
FeatureThis compoundDiethyl Methylene Malonate (DEMM)
Structure Double bond substituted with two phenyl groupsDouble bond substituted with two hydrogen atoms
Primary Reactivity Michael AcceptorMonomer for Polymerization
Suitability for Polymerization No (due to steric hindrance)Yes (high reactivity)
Key Application Michael Addition ReactionsAnionic/Radical Polymerization, Coatings, Adhesives

Development of Cross-linked Polymer Networks

Information regarding the use of this compound in the development of cross-linked polymer networks is not available in the reviewed scientific literature.

Mediator in the Synthesis of Pharmacologically Relevant Scaffolds and Agrochemical Intermediates

There is no information available in the surveyed scientific literature concerning the application of this compound as a mediator in the synthesis of pharmacologically relevant scaffolds or agrochemical intermediates.

Analytical and Computational Approaches in the Study of Diethyl Diphenylmethylene Malonate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the identity and purity of diethyl (diphenylmethylene)malonate, as well as in studying its structural and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic). Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further establish the connectivity between protons and carbons, offering a complete and unambiguous structural elucidation. These techniques are crucial for confirming the successful synthesis of the target molecule and for identifying any potential isomers or impurities. rsc.org

Conformational analysis, studying the spatial arrangement of atoms, can also be aided by NMR techniques. The rotational freedom around the single bonds in the malonate and phenyl groups can lead to different conformers. Temperature-dependent NMR studies and the analysis of nuclear Overhauser effects (NOEs) can provide insights into the preferred conformations of the molecule in solution.

Mass Spectrometry in Reaction Monitoring, Purity Assessment, and Identification of Intermediates

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and assessing its purity. rsc.org Electron ionization (EI) mass spectrometry of related compounds like diethyl malonate and diethyl diethylmalonate shows characteristic fragmentation patterns that can be used for identification. nist.govnist.gov The molecular ion peak ([M]⁺) would confirm the molecular formula of C₁₈H₁₈O₄ for this compound. ontosight.ai

Beyond simple molecular weight determination, mass spectrometry is a powerful tool for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of reactants and the formation of this compound can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, mass spectrometry can be instrumental in identifying reaction intermediates and byproducts, providing crucial information about the reaction mechanism. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly useful for analyzing complex reaction mixtures. nih.gov

The high sensitivity and specificity of mass spectrometry also make it an excellent method for assessing the purity of the final product. Even trace amounts of impurities can be detected, ensuring the quality of the synthesized this compound for subsequent applications.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Studies

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in this compound and the extent of electronic conjugation within the molecule.

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The presence of the diphenylmethylene group in conjugation with the malonate system is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are indicative of the extent of the π-conjugated system. The phenyl rings will exhibit characteristic π → π* transitions. These spectroscopic data are crucial for understanding the electronic structure of the molecule. researchgate.net

Theoretical and Computational Chemistry

Theoretical and computational methods provide a powerful lens through which to investigate the intrinsic properties and reactivity of this compound at a molecular level, complementing experimental findings.

Quantum Chemical Studies on Reactivity, Electronic Structure, and Acidity

The electronic structure analysis helps in understanding the molecule's reactivity. The shape and energy of the HOMO and LUMO can predict where the molecule is most likely to act as a nucleophile or an electrophile. The calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions about its reactive sites.

The acidity of the α-proton (the proton on the carbon between the two carbonyl groups) is a key feature of malonate esters. Quantum chemical calculations can be used to compute the pKa value of this proton, providing a quantitative measure of its acidity. This information is crucial for understanding its role in base-catalyzed reactions.

Furthermore, these computational studies can explore the molecule's reactivity through the calculation of various reactivity descriptors. These theoretical insights are invaluable for designing new reactions and understanding the underlying principles governing the chemical behavior of this compound. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

This involves locating the transition states , which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to calculate the geometries and energies of these transition states, providing a detailed picture of the bond-breaking and bond-forming processes. nih.gov

For example, in a Knoevenagel condensation reaction involving this compound, computational modeling could be used to study the mechanism of the initial deprotonation, the subsequent nucleophilic attack on a carbonyl compound, and the final dehydration step. By comparing the energies of different possible pathways, the most favorable mechanism can be determined. These computational studies provide a level of detail that is often difficult to obtain through experimental methods alone and are essential for a deep understanding of the reactivity of this compound. nih.gov

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules and their interactions at an atomic level. researchgate.net While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is well-suited to unravel the intricacies of its intermolecular forces. Such simulations can provide profound insights into how molecules of this compound interact with each other and with solvent molecules, governing its macroscopic properties such as solubility, aggregation behavior, and crystal packing.

The general approach for conducting MD simulations on this compound would involve several key steps. Initially, a suitable force field, which is a set of parameters describing the potential energy of the system, would be selected. Force fields like AMBER or CHARMM are commonly employed for organic molecules. researchgate.net An initial 3D structure of the this compound molecule would be placed in a simulation box, which is then typically filled with a solvent, such as water or an organic solvent, to mimic experimental conditions. The system is then subjected to energy minimization to remove any unfavorable contacts or geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for a significant length of time, during which the trajectories of all atoms are recorded.

Analysis of these trajectories would reveal the dominant intermolecular interactions. For this compound, these interactions are expected to be primarily non-covalent. youtube.com The large, nonpolar diphenylmethylene group would predominantly engage in van der Waals interactions, specifically London dispersion forces, with neighboring molecules. youtube.com The ester groups, with their polar carbonyl (C=O) bonds, would contribute to dipole-dipole interactions. While the molecule does not possess strong hydrogen bond donors, the oxygen atoms of the ester groups can act as hydrogen bond acceptors, potentially forming weak hydrogen bonds with solvent molecules or other suitable donors. youtube.com

The insights gained from MD simulations can be quantitative. For instance, the interaction energies between pairs of molecules or between the solute and solvent can be calculated. The radial distribution function (RDF) can be computed to understand the probability of finding a particular atom or group of atoms at a certain distance from another. This can reveal the structure of the solvation shell around the molecule.

Hypothetical Interaction Energy Components for a this compound Dimer

Interaction TypeFunctional Group PairingEstimated Interaction Energy (kcal/mol)
Van der WaalsDiphenylmethylene - Diphenylmethylene-5.0 to -8.0
Dipole-DipoleEster Group - Ester Group-2.0 to -4.0
Weak Hydrogen BondEster Oxygen - Phenyl Hydrogen-0.5 to -1.5
Total Interaction Energy -7.5 to -13.5

Note: This table is a hypothetical representation to illustrate the potential findings from a molecular dynamics simulation and is not based on published experimental or computational data for this specific compound.

Furthermore, MD simulations could be employed to study the aggregation behavior of this compound in different solvents. By observing how multiple molecules of the compound behave over time in a simulation, researchers could predict whether they are likely to form clusters or remain solvated as individual molecules. This information is crucial for understanding its behavior in various chemical processes and for the rational design of new materials.

Q & A

Q. What are the standard synthetic routes for preparing diethyl (diphenylmethylene)malonate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via condensation reactions between diethyl malonate and carbonyl-containing reagents. For example, reactions with ketones or aldehydes under acidic or thermal conditions (e.g., using p-toluenesulfonic acid in toluene at 135°C under nitrogen) can yield the target compound . Optimization involves adjusting solvent polarity (e.g., 1,2-dichloroethane vs. toluene), temperature (70–135°C), and stoichiometric ratios of reactants. Yields range from 33% to 50%, with higher temperatures favoring cyclization but risking decomposition .

Q. How is this compound characterized analytically, and what spectroscopic techniques are most reliable?

Key characterization methods include:

  • Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular ion peaks and fragmentation patterns, though access to NIST databases may require subscriptions .
  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve the diphenylmethylene group (δ 7.2–7.5 ppm for aromatic protons) and ester carbonyl signals (δ 165–170 ppm) .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1740–1720 cm1^{-1}) and C=C (1600–1450 cm1^{-1}) confirm structural motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound requires precautions due to irritant properties (H315, H319) and potential respiratory hazards (H335). Key protocols include:

  • Use of PPE (gloves, goggles, lab coats) under fume hoods .
  • Avoidance of open flames (autoignition temperature: 435°C) .
  • Proper disposal of waste via approved chemical channels .

Q. How does this compound participate in Claisen condensation or alkylation reactions?

As a β-ketoester derivative, it undergoes enolate formation using bases like NaOEt or LDA. The enolate attacks alkyl halides (e.g., benzyl bromide) to form α-alkylated products, which can be decarboxylated to yield substituted ketones or esters . Reaction selectivity depends on steric hindrance and electronic effects of substituents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition or heterocyclic synthesis?

The diphenylmethylene group stabilizes transition states via conjugation, directing electrophilic attacks to the α-carbon. For example, in pyridine synthesis, the malonate’s methylene group reacts with aldehydes (e.g., benzaldehyde) to form six-membered rings through Knoevenagel condensation followed by cyclization . Computational studies (DFT) suggest that electron-withdrawing ester groups lower the energy barrier for nucleophilic addition .

Q. How can reaction conditions be tailored to enhance enantioselectivity in asymmetric catalysis involving this compound?

Chiral catalysts like heterodinuclear La/Yb-Schiff base complexes promote asymmetric ring-opening of aziridines with malonates, achieving >97% enantiomeric excess (ee). Solvent polarity (e.g., dichloroethane vs. toluene) and temperature (0–25°C) critically influence stereochemical outcomes .

Q. What environmental fate and biodegradation data exist for this compound, and how do structural modifications alter persistence?

EPA assessments indicate aerobic biodegradability (half-life <60 days) due to ester hydrolysis, but diphenyl groups may slow degradation under anaerobic conditions . Modifying substituents (e.g., replacing ethyl esters with methyl) reduces bioaccumulation potential (logP from 1.07 to 0.8) .

Q. How do computational models (e.g., DFT, MD) predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) simulations reveal that the malonate’s LUMO is localized on the methylene carbon, favoring nucleophilic attacks. Molecular dynamics (MD) studies of solvent interactions show that polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, enhancing reaction rates .

Q. What role does this compound play in synthesizing advanced materials (e.g., metal-organic frameworks or polymers)?

Its conjugated system enables coordination to metal centers (e.g., Fe3+^{3+}, Cu2+^{2+}) in MOFs, while ester groups facilitate cross-linking in polymer networks. For example, radical polymerization with diethyl fumarate yields thermally stable copolymers for energy storage .

Methodological Guidance

  • Contradiction Resolution: Variability in reported yields (33–50%) stems from differences in reactant purity, solvent choice, and heating methods. Replicate experiments with controlled anhydrous conditions and inert atmospheres (N2_2) for consistency .
  • Data Validation: Cross-reference experimental results with computational predictions (e.g., using EPI Suite for biodegradability or Gaussian for reaction pathways) to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (diphenylmethylene)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl (diphenylmethylene)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.